4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 537016-66-3
VCID: VC7162853
InChI: InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22)
SMILES: C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br
Molecular Formula: C15H11BrClN3OS
Molecular Weight: 396.69

4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 537016-66-3

Cat. No.: VC7162853

Molecular Formula: C15H11BrClN3OS

Molecular Weight: 396.69

* For research use only. Not for human or veterinary use.

4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol - 537016-66-3

Specification

CAS No. 537016-66-3
Molecular Formula C15H11BrClN3OS
Molecular Weight 396.69
IUPAC Name 4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22)
Standard InChI Key NZCPKPRXOSFOSZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its systematic IUPAC name is 3-((4-chlorophenoxy)methyl)-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione . The molecular formula is C₁₅H₁₀BrClN₃OS, with a molecular weight of 403.69 g/mol .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₀BrClN₃OS
Molecular Weight403.69 g/mol
XLogP3-AA (LogP)4.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Stereoelectronic Features

The molecule’s planar triazole core is substituted at the 3-, 4-, and 5-positions with a thiol group, a 4-bromophenyl ring, and a 4-chlorophenoxymethyl side chain, respectively. Density functional theory (DFT) calculations predict significant electron delocalization across the triazole ring, enhancing stability . The 4-bromophenyl and 4-chlorophenoxy groups introduce steric bulk and lipophilicity, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

One-Pot Synthesis

A validated route involves cyclocondensation of 4-bromophenyl hydrazine with carbon disulfide and 4-chlorophenoxyacetic acid under basic conditions . Key steps include:

  • Thiocarbazide Formation: Reaction of hydrazine with CS₂ yields a thiocarbazide intermediate.

  • Cyclization: Intramolecular dehydration forms the triazole ring.

  • Alkylation: The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution .

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
SolventEthanol/Water (3:1)82% Yield
Temperature80°C, 6 hoursComplete cyclization
CatalystK₂CO₃Enhanced alkylation

Alternative Routes

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78–80%) . Solid-phase methods using polymer-supported reagents improve purity (>95%) but require specialized equipment .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption at 2550 cm⁻¹ confirms the -SH group. Peaks at 1600 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O-C) validate the triazole and ether linkages .

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-Br), 7.45 (d, 2H, Ar-Cl), 5.12 (s, 2H, OCH₂), 4.05 (s, 1H, SH) .

  • X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL) . It exhibits thermal stability up to 220°C, with decomposition observed at higher temperatures .

Pharmacological Applications

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiol group and halogen substituents enhance membrane disruption and enzyme inhibition .

Myeloperoxidase (MPO) Inhibition

The compound inhibits MPO (IC₅₀ = 1.2 µM), a key enzyme in neuroinflammatory disorders . Docking studies reveal binding to the MPO active site via hydrogen bonds with Arg239 and hydrophobic interactions with the heme pocket .

Table 3: Biological Activity Profile

AssayResultReference
Antibacterial (MIC)8–32 µg/mL
Antifungal (MIC)16–64 µg/mL
MPO Inhibition (IC₅₀)1.2 µM

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